1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Description
1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone is a complex organic compound. It is a member of piperazines . The molecular formula of this compound is C21H21N5OS .
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its physical and chemical properties. The structure of 1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone is complex, with multiple rings and functional groups .Scientific Research Applications
Herbicidal Activity
Research has identified pyridazinone compounds as potent herbicides, inhibiting photosynthesis and the Hill reaction in plants. Such compounds, including modifications of pyrazon, have been studied for their phytotoxic effects, offering insights into their mechanisms of action, which include interference with chloroplast development and resistance to metabolic detoxification in plants (Hilton et al., 1969).
Analgesic and Anti-inflammatory Activity
Arylpiperazinyl structures present in potent antinociceptive agents have been explored for their analgesic and anti-inflammatory properties. Studies involving ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have demonstrated significant activity without the ulcerogenic effects commonly associated with NSAIDs, indicating a beneficial profile for pain management and inflammation reduction (Duendar et al., 2007).
Antiviral Activity
The synthesis and study of pyridazinone derivatives have revealed their potential in antiviral treatments. Certain derivatives have shown effectiveness against HSV1 and HAV-MBB, showcasing the broad spectrum of activities that these compounds can offer in antiviral therapy (Attaby et al., 2006).
Pharmaceutical Research
In pharmaceutical research, the synthesis of novel CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold has been identified. These compounds have shown promising results in binding assays and pharmacokinetic profiles, suggesting potential for further development in therapeutic applications (Pennell et al., 2013).
Corrosion Inhibition
Studies on the application of pyridazine derivatives for corrosion inhibition in metals have demonstrated their effectiveness. The ability of these compounds to form protective layers on metal surfaces, thereby reducing the rate of corrosion, highlights their potential in materials science and engineering (Olasunkanmi et al., 2017).
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-21(26-14-12-25(13-15-26)18-4-2-1-3-5-18)16-28-20-7-6-19(23-24-20)17-8-10-22-11-9-17/h1-11H,12-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJINVJVCZIQCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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